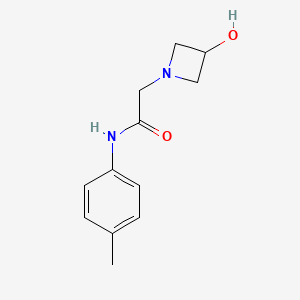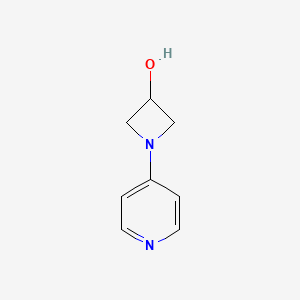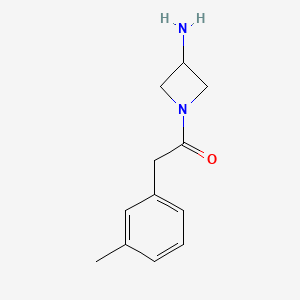
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one
Descripción general
Descripción
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one, commonly referred to as 3-Aminoazetidine (3-AA), is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a highly versatile compound that has been explored for its potential use in the synthesis of various pharmaceuticals, agrochemicals, and other chemicals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Heterocyclic Compounds
- Research has demonstrated the use of amino derivatives in the formation of oxazaheterocycles, such as oxazolidin-2-one and morpholin-2,3-dione, through reactions with electrophilic reagents. These findings open avenues for synthesizing complex molecules for pharmaceutical applications (V. Palchikov, 2015).
- A notable synthesis approach involves the condensation of benzyl piperazine with aryl aldehydes, leading to pyrimidin-2-amine and subsequently yielding isoindoline-1,3-dione derivatives. This method showcases the versatility of amino derivatives in constructing complex molecular structures with potential antibacterial properties (Ram C.Merugu et al., 2010).
Biological Activity and Potential Drug Design Applications
- Innovative Schiff bases synthesized from amino derivatives have shown significant antibacterial activity, illustrating the potential of these compounds in developing new antibacterial drugs. Particularly, some compounds demonstrated high activity against Staphylococcus aureus and Micrococcus luteus, underscoring their relevance in combating bacterial infections (Ahmed S. M. Al‐Janabi et al., 2020).
- Another study highlighted the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, investigating their antimicrobial activity. These derivatives exhibited promising antibacterial and antifungal properties, suggesting their utility as a novel class of antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Structural Analysis and Drug Mechanism Exploration
- A study on the structural and activity relationship of fluoroquinolones introduced m-aminophenyl groups as N-1 substituents, leading to compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research provides valuable insights into drug design, emphasizing the importance of molecular structure in enhancing antibacterial efficacy (Y. Kuramoto et al., 2003).
Propiedades
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-3-2-4-10(5-9)6-12(15)14-7-11(13)8-14/h2-5,11H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTUMBLHYXVPDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(3-methylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)

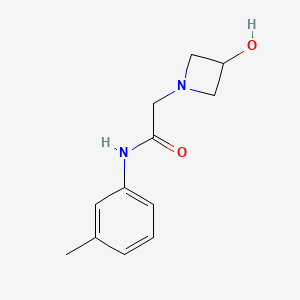
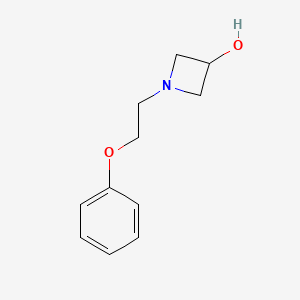

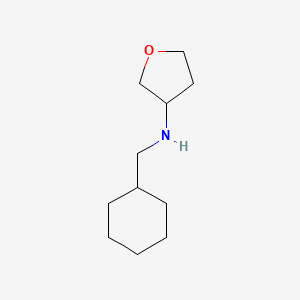
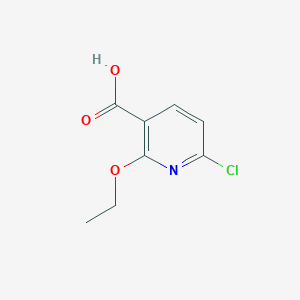

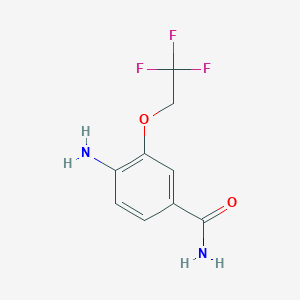


![1-[(4-Tert-butylphenyl)methyl]azetidin-3-ol](/img/structure/B1468910.png)
